Codeine monohydrate
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Although the exact mechanism of action of codeine is still unknown, it is generally thought to be mediated through the agonism of opioid receptors, particularly the mu-opioid receptors. Morphine was previously postulated to contribute to the analgesic effect of codeine due to the O-demethylation of codeine to morphine by CYP2D6. Particularly, CYP2D6 poor metabolizer did not experience the analgesic effect of codeine. However, this is unlikely to be the main mechanism of action of codeine as only 5% of codeine is metabolized to morphine. Other hypotheses also postulate that codeine-6-glucuronide, the main metabolite of codeine, mediates the analgesic effect of codeine as it not only has an affinity to the mu receptors as codeine but also can be metabolized to morphine-6-glucuronide, which was observed to be more potent than morphine. Binding to the mu receptors by codeine activates the G-proteins Gαi, causing a decrease in intracellular cAMP and Ca2+ level. This causes hyperpolarization of nociceptive neurons, thus imparing the transmission of pain signals. Codeine causes suppression of the cough reflex by a direct effect on the cough center in the medulla of the brain and appears to exert a drying effect on respiratory tract mucosa and to increase viscosity of bronchial secretions. |
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CAS No. |
6059-47-8 |
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 |
InChI Key |
OROGSEYTTFOCAN-DNJOTXNNSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
boiling_point |
482 °F at 22 mmHg (sublimes) (NTP, 1992) BP: 250 °C at 22 mm Hg |
Color/Form |
Orthorhombic crystals from water, dilute alcohol, ether Colorless or white crystals or powde |
density |
1.32 at 68 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
167 °F (NTP, 1992) |
melting_point |
309 to 313 °F (after drying at 176 °F) (NTP, 1992) 154-156 157.5 °C |
Other CAS No. |
6059-47-8 |
physical_description |
Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284 °F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992) Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
41444-62-6 (PO4) |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) soluble in water Soluble in water Slightly soluble in water Soluble in ethyl ether, benzene, chloroform, toluene; very soluble in ethanol; insoluble in petroleum ether Soluble in alcohol and chloroform 0.577 g/L |
Synonyms |
Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |
Origin of Product |
United States |
Historical Context and Research Evolution
Early Isolation and Structural Elucidation of Codeine
Codeine was first isolated in 1832 by the French chemist Pierre-Jean Robiquet. drugtimeline.cawikipedia.orgbritannica.com This discovery was a direct result of his work on refining the extraction processes for morphine, which had been isolated about three decades earlier. drugtimeline.caelsevier.es Robiquet found codeine in the opium mother liquors remaining after the precipitation of morphine. elsevier.es He named the new substance "codeine" from the Greek word "kōdeia," meaning "poppy head."
The structural relationship between codeine and morphine remained a puzzle for several decades. In the 1880s, researchers Grimaux and Hesse independently demonstrated that codeine is the methyl ether of morphine, specifically 3-methylmorphine. slideshare.netrnz.co.nz This was a pivotal moment, as it established a clear chemical link between the two most significant alkaloids in opium. slideshare.net Much of the subsequent structural elucidation work was performed on codeine rather than morphine, as the methylation of the phenolic hydroxyl group makes codeine a more stable molecule and less susceptible to the oxidative decomposition that plagued early studies of morphine. slideshare.net The complete and correct structure of the morphinan (B1239233) skeleton was ultimately proposed by Sir Robert Robinson in 1925, an achievement for which he later won the Nobel Prize in Chemistry, and was confirmed decades later by X-ray crystallography. udel.edunih.gov
Table 1: Timeline of Key Events in the Isolation and Structural Elucidation of Codeine
| Year | Event | Key Contributor(s) | Significance |
| c. 1804 | Isolation of Morphine | Friedrich Sertürner | Kicked off the era of alkaloid chemistry. drugtimeline.canih.gov |
| 1832 | Isolation of Codeine | Pierre-Jean Robiquet | Identified a second major active alkaloid in opium. drugtimeline.cawikipedia.orgbritannica.com |
| 1881-1883 | Relationship Established | Grimaux & Hesse | Proved that codeine is the methyl ether of morphine. slideshare.net |
| 1925 | Structure Proposed | Sir Robert Robinson | Correctly proposed the complex pentacyclic structure of the morphinan alkaloids. udel.edunih.gov |
Development of Chemical Research into Opium Alkaloids
The isolation of morphine around 1804 by Friedrich Sertürner is widely considered the birth of alkaloid chemistry. nih.govacs.orgresearchgate.net It was the first time an active principle had been isolated from a medicinal plant, proving that the effects of such plants were due to specific, characterizable chemical substances. This spurred a wave of research into the chemical constituents of medicinal plants.
Following the isolation of morphine and then codeine, scientific efforts focused on identifying other alkaloids within opium and understanding their chemical properties. acs.orgresearchgate.net This led to the discovery of numerous other compounds, including thebaine, papaverine, and noscapine (B1679977) (formerly narcotine). researchgate.netbritannica.com Research in the 19th and early 20th centuries was characterized by classical methods of degradation and derivatization to piece together the molecular structures. slideshare.net Scientists developed various extraction techniques to separate the complex mixture of alkaloids present in raw opium. unodc.org The study of these compounds, particularly the interconversion of morphine to codeine, provided a fundamental platform for the development of semi-synthetic chemistry, where natural products are used as starting materials for new compounds. mdpi.com
Table 2: Major Alkaloids Isolated from Opium
| Alkaloid | Year of Isolation (approx.) | Discoverer(s) | Chemical Class |
| Morphine | 1804 | Friedrich Sertürner | Phenanthrene (B1679779) |
| Noscapine | 1817 | Pierre-Jean Robiquet | Phthalideisoquinoline |
| Codeine | 1832 | Pierre-Jean Robiquet | Phenanthrene |
| Thebaine | 1833 | Pierre Joseph Pelletier & Thiboumery | Phenanthrene |
| Papaverine | 1848 | Georg Merck | Benzylisoquinoline |
Historical Advancements in Understanding Opioid Receptor Concepts through Codeine Research
The study of codeine and its relationship to morphine contributed significantly to the nascent understanding of structure-activity relationships and, eventually, the concept of opioid receptors. Researchers noted early on that codeine was significantly less potent than morphine. britannica.com The key structural difference—the methylation of the phenolic hydroxyl group at the C-3 position—became a major focus. slideshare.net
This observation was crucial in forming the hypothesis that a free phenolic hydroxyl group was essential for high-potency analgesic activity. slideshare.net Later research in the 20th century confirmed this, demonstrating that codeine itself has a relatively low affinity for opioid receptors. ebi.ac.uk The primary mechanism of codeine's analgesic action was discovered to be its metabolic O-demethylation in the liver to morphine via the cytochrome P450 enzyme CYP2D6. nih.govebi.ac.uk
This established codeine as one of the earliest recognized examples of a prodrug—a compound that is metabolized into a pharmacologically active drug after administration. ebi.ac.ukclinpgx.org This concept, elucidated through research on codeine, has become a fundamental principle in modern medicinal chemistry. The study of how codeine, morphine, and other synthetic derivatives interact with the body was instrumental in the eventual identification and classification of the different types of opioid receptors, primarily the μ-opioid receptor (MOP), to which morphine (the active metabolite of codeine) binds as a potent agonist. frontiersin.orgnih.gov
Evolution of Synthetic Methodologies for Codeine
The chemical synthesis of codeine has been a subject of intense research for over a century, evolving from simple semi-synthesis to highly complex total synthesis.
Semi-synthesis from Morphine: Given that morphine is the most abundant alkaloid in opium (up to 20%), while codeine is present in smaller amounts (0.7–5%), the most commercially viable method for producing codeine is through the semi-synthesis from morphine. nih.gov This process involves the selective methylation of the phenolic hydroxyl group at the C-3 position of morphine. mdpi.comgoogle.com Various methods have been developed to achieve this, often using methylating agents like trimethylanilinium salts in the presence of a base. google.com
Total Synthesis: The total synthesis of codeine, starting from simple, commercially available chemicals, represents a significant challenge in organic chemistry due to its complex, pentacyclic stereochemical architecture. researchgate.nettemple.edu The first successful total synthesis of codeine (and by extension, morphine) was reported by Marshall D. Gates Jr. in 1952, a landmark achievement that confirmed the structure proposed by Robinson.
Since then, numerous research groups have developed novel and more efficient synthetic routes. chinesechemsoc.orgnih.govimc.ac.at These modern strategies often serve as a platform to showcase the power of new synthetic reactions and concepts. Key advancements in synthetic methodologies for codeine include:
Intramolecular Heck Reactions: Used to form the quaternary carbon center, a key structural feature of the morphinan core. researchgate.nettemple.edu
Cascade Cyclizations: Multi-step reactions that can rapidly build the complex ring system in a single pot. nih.govbohrium.com
C-H Activation/Functionalization: Advanced techniques that allow for the direct formation of carbon-carbon bonds from typically unreactive C-H bonds. nih.govbohrium.com
Asymmetric Synthesis: Methods that use chiral catalysts or auxiliaries to produce a single enantiomer of the molecule, which is crucial for biological activity. udel.educhinesechemsoc.org
Table 3: Comparison of Selected Synthetic Approaches to Codeine
| Approach | Key Reaction Type | Starting Material Example | Significance |
| Semi-synthesis | Methylation | Morphine | The primary industrial method for codeine production. mdpi.comgoogle.com |
| Gates Synthesis (1952) | Grewe Cyclization | Dihydroxynaphthalene derivatives | First successful total synthesis, confirming the structure. |
| Trost Synthesis (2002) | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) | 2-Bromovanillin | Advanced the use of palladium catalysis in complex natural product synthesis. researchgate.net |
| White Synthesis (2007) | Intramolecular C-H Amination | Isovanillin | Demonstrated the power of C-H functionalization for late-stage cyclization. udel.edu |
| Li Synthesis (2022) | Dearomatization Arene Coupling | Known Phenols | Developed a practical and scalable total synthesis with high overall yield. chinesechemsoc.org |
| Kumar Synthesis (2024) | Microwave-assisted Double Heck Cyclization | Simpler starting materials | An efficient, enantioselective seven-step synthesis. nih.gov |
Synthesis and Chemical Derivatization Research
Chemical Synthesis Pathways of Codeine
The chemical synthesis of codeine has been approached through various methodologies, ranging from the semi-synthesis starting from morphine to complex total synthesis strategies.
Methylation of Morphine to Codeine
The most prevalent method for producing codeine is through the O-methylation of morphine, which is significantly more abundant in opium. wikipedia.org This process involves the selective methylation of the phenolic hydroxyl group at the C-3 position of the morphine molecule.
Historically, various methylating agents have been employed, including trimethylanilinium salts (ethoxide, chloride, or hydroxide). google.com These reactions are typically conducted in solvents like toluene (B28343) or xylene. When using a counter anion such as chloride, the reaction necessitates the presence of an organic base, like sodium ethoxide, to facilitate the deprotonation of the morphine's phenoxy group. google.com A common procedure involves dissolving morphine in absolute ethanol (B145695) and adding it to the methylating agent solution in a hydrocarbon solvent, with ethanol being distilled off during the reaction. google.com
A significant challenge in these methylation reactions is the potential for the nitrogen atom of the morphine molecule to react with the methylating agent, leading to the formation of unstable quaternary ammonium (B1175870) compounds and subsequent loss of morphine. unodc.org Over the years, research has focused on optimizing this process to improve yields and minimize side reactions. unodc.org
Solid-Phase Synthesis Techniques
To streamline the synthesis of codeine from morphine, solid-phase synthesis techniques have been developed. This approach involves covalently bonding a methylating reagent, such as a methyl(dialkyl)anilinium or methyl(diaryl)anilinium salt, to a polymer resin. google.comnih.gov
The process entails loading morphine onto this methylation resin. The loaded resin is then suspended in a hydrocarbon or ether solvent and heated to effect the methylation of morphine to codeine. google.comnih.gov This solid-phase method offers advantages in terms of product purification, as the resin-bound reagents can be easily separated from the reaction mixture containing the desired codeine product. google.com This technique is not only applicable to the synthesis of codeine but can also be used for the methylation of other phenolic compounds and the esterification of carboxylic acids. google.comnih.gov
Total Asymmetric Synthesis Approaches to Codeine
The total synthesis of codeine, creating the molecule from simpler, non-opioid precursors, represents a significant achievement in organic chemistry. These approaches are crucial for providing access to both natural and non-natural enantiomers of codeine and its analogues.
One notable total synthesis strategy employs an intramolecular carbenoid insertion into a benzylic C-H bond to construct the pentacyclic skeleton of codeine. udel.educapes.gov.bracs.org This synthesis commences from isovanillin. Asymmetry is introduced via the catalytic hydrogenation of a Stobbe condensation product using a chiral rhodium catalyst. udel.eduacs.org The resulting chiral intermediate is then advanced through a series of reactions, including a Robinson annulation and the formation of a fused benzofuran, to build the core structure. udel.educapes.gov.br A key step involves a rhodium-catalyzed reaction of a diazoketone to form the pentacyclic product. udel.educapes.gov.br Subsequent transformations, including a Beckmann rearrangement, ultimately yield (+)-codeine, the non-natural enantiomer. udel.educapes.gov.br This strategy, in principle, allows for the synthesis of natural (-)-codeine by using the opposite enantiomer of the chiral catalyst. acs.org
More recent developments have utilized organocatalysis. rsc.org An intramolecular asymmetric organocatalytic Michael reaction, using a secondary amine catalyst, is employed to create a key tricyclic intermediate with high enantioselectivity. rsc.org This intermediate is then elaborated through several steps, including allylation, ozonolysis, and a Friedel-Crafts-type cyclization, to construct the full pentacyclic framework of codeine. rsc.org
Structural Modification and Analogue Synthesis of Codeine Monohydrate
The chemical structure of codeine offers several positions for modification, allowing for the synthesis of a diverse range of analogues with potentially altered properties. Research has primarily focused on modifications at the C-3, C-6, and N-17 positions. nih.gov
Research on Modifications at C-3, C-6, and N-17 Positions
Modifications at the C-3 position, the site of the methoxy (B1213986) group, can influence the molecule's interaction with opioid receptors. While the methylation of morphine's C-3 hydroxyl group yields codeine, other alkylations can be performed to create different ethers.
The C-6 hydroxyl group is a common target for modification. For instance, conversion of the C-6 hydroxyl group to an amine results in a class of compounds known as aminomorphinans. nih.gov The Mitsunobu reaction has been a valuable tool for synthesizing novel C-6 derivatives of codeine. nih.gov Additionally, esterification of the C-6 hydroxyl group can be achieved. For example, nicocodeine is synthesized by treating anhydrous codeine base with nicotinic anhydride (B1165640) at 130 °C. wikipedia.org In solid-state reactions, codeine phosphate (B84403) has been shown to react with citric acid or tartaric acid to form citrate (B86180) or tartrate esters, respectively. nih.gov
The N-17 methyl group is another key site for structural variation. N-demethylation of codeine produces norcodeine, which can then be substituted with various alkyl or functional groups. tandfonline.comresearchgate.net For example, N-allyl and N-propyl analogues have been synthesized to investigate structure-activity relationships. tandfonline.com A series of 1,4-disubstituted 1,2,3-triazole derivatives of norcodeine have also been prepared via N-demethylation followed by propargylation and an alkyne-azide cycloaddition reaction. researchgate.net
Synthesis of Halogenated Codeine Analogues
The introduction of halogen atoms into the codeine structure, particularly at the C-1 and C-2 positions of the aromatic ring, has been an area of significant research. nih.gov These halogenated analogues serve as valuable intermediates for synthesizing radiolabeled ligands and for studying structure-activity relationships. nih.gov
1-Bromocodeine and 1-chlorocodeine have been synthesized by treating codeine hydrobromide or hydrochloride with hydrogen peroxide. tandfonline.com An alternative method for preparing 1-bromocodeine in high yield involves the use of N-bromoacetamide in the presence of trifluoroacetic anhydride. nih.gov
The synthesis of these halogenated derivatives can also be achieved through the halogenation of morphine followed by methylation. For example, 1-chloromorphine and 1-bromomorphine can be prepared by treating morphine with hydrochloric or hydrobromic acid in the presence of an oxidizing agent like potassium iodate (B108269) or hydrogen peroxide. nih.gov Subsequent methylation of these compounds with diazomethane (B1218177) yields 1-chlorocodeine and 1-bromocodeine, respectively. nih.gov
Furthermore, 1-iodocodeine has been synthesized by reacting a solution of codeine in hydrochloric acid with sodium iodide and chloramine (B81541) T. nih.gov
Below is a table summarizing some of the synthesized halogenated codeine analogues and the reagents used.
| Halogenated Codeine Analogue | Starting Material | Key Reagents | Reference |
| 1-Bromocodeine | Codeine Hydrobromide | 30% Hydrogen Peroxide | tandfonline.com |
| 1-Chlorocodeine | Codeine Hydrochloride | 30% Hydrogen Peroxide | tandfonline.com |
| 1-Bromocodeine | Codeine | N-Bromoacetamide, Trifluoroacetic Anhydride | nih.gov |
| 1-Chlorocodeine | 1-Chloromorphine | Diazomethane | nih.gov |
| 1-Bromocodeine | 1-Bromomorphine | Diazomethane | nih.gov |
| 1-Iodocodeine | Codeine | Sodium Iodide, Chloramine T, HCl | nih.gov |
Development of 14-Methoxycodeine Derivatives
Research into the chemical modification of the codeine structure has led to the development of various derivatives with altered pharmacological profiles. One area of significant investigation involves the introduction of an alkoxy group at the C-14 position of the morphinan (B1239233) skeleton. Literature suggests that morphine derivatives with a C-14 alkoxy group exhibit notable analgesic activity. semmelweis.hu
The synthesis of 14-methoxycodeine is a multi-step process. mdpi.com It begins with the O-alkylation of 14-hydroxycodeinone using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of sodium hydride to produce 14-methoxycodeinone. mdpi.com Subsequently, this intermediate is reduced, for instance with sodium borohydride (B1222165) in methanol (B129727), to yield 14-methoxycodeine. mdpi.com This reduction process is stereospecific, resulting exclusively in the 6α-hydroxy derivative. mdpi.com
Further derivatization of 14-methoxycodeine has been explored to create compounds with potentially improved therapeutic properties. A notable example is the synthesis of 14-methoxycodeine-6-O-sulfate (14-OMeC6SU). mdpi.comresearchgate.net This compound was synthesized and pharmacologically characterized to compare its structure-activity relationship against codeine, morphine, and codeine-6-O-sulfate (C6SU). mdpi.comresearchgate.net
Research findings indicate that the 14-O-methylation of the morphinan structure significantly enhances affinity not only for the µ-opioid receptor (MOR) but also for the delta (DOR) and kappa (KOR) opioid receptors. mdpi.com In comparative studies, 14-OMeC6SU demonstrated a substantially higher affinity for the MOR compared to both C6SU and the parent compound, codeine. mdpi.comresearchgate.net Based on in vitro and in vivo tests, 14-OMeC6SU shows µ-opioid receptor-mediated activity and displays greater affinity, potency, and efficacy than its parent compounds. mdpi.comresearchgate.net In rat models, it produced a stronger antinociceptive effect than codeine and was equipotent to morphine following subcutaneous administration. researchgate.net The zwitterionic nature of such sulfate esters may limit their ability to cross the blood-brain barrier, making them candidates for peripherally acting analgesics. semmelweis.hu
| Compound | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | Relative MOR Affinity vs. Codeine |
|---|---|---|---|
| 14-OMeC6SU | 14.3 ± 2.6 | 1445 ± 335 | 217x higher |
| C6SU | 399 ± 67 | >10000 | 7.8x higher |
| Codeine | 3100 ± 510 | >10000 | Baseline |
Prodrug Design Principles and Codeine as a Model
A prodrug is a pharmacologically inactive or less active compound that is converted into an active drug within the body through a "bioreversible" process, involving enzymatic or chemical transformation. researchgate.netcapes.gov.brnih.gov The prodrug concept is a well-established strategy in medicinal chemistry used to overcome undesirable drug properties, such as poor solubility, low stability, inadequate permeability, or to target a drug to a specific site. researchgate.netnih.govmdpi.com An ideal prodrug is designed to release the active parent drug at the desired site of action, while the carrier moiety used in its formation should be non-toxic and readily eliminated. researchgate.netorientjchem.org
Codeine itself serves as a classic example of a prodrug. nih.govpharmaceutical-journal.comscielo.br While it has some inherent activity, its primary analgesic effects are mediated through its metabolic conversion to morphine. pharmaceutical-journal.comnih.govaap.org This bioactivation is carried out in the liver primarily by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov The extent of this conversion can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which can lead to differences in analgesic response. pharmaceutical-journal.comaap.org
Besides the major active metabolite morphine, codeine is also metabolized into other compounds. nih.gov Approximately 80% of a codeine dose is converted to codeine-6-glucuronide (B1240514), which is also pharmacologically active. nih.gov Another metabolic pathway, mediated by the CYP3A4 enzyme, leads to the formation of norcodeine, which is less potent than morphine. nih.govnih.gov The prodrug strategy applied to codeine primarily enhances its permeability in the gastrointestinal tract due to the masking of a hydroxyl group, which increases its lipophilicity. mdpi.com
The design of prodrugs is a deliberate approach to optimize a drug's therapeutic potential. nih.govscielo.br Carrier-linked prodrugs, where the active drug is covalently bonded to a transport group (promoieity), are a common type. researchgate.netorientjchem.org The bond, often an ester or amide, is designed to be cleaved in vivo to release the parent drug. orientjchem.org The successful application of these principles allows for the development of medicines with improved pharmacokinetic and pharmacodynamic profiles. capes.gov.br
| Metabolic Pathway | Enzyme | Metabolite | Relative Contribution | Pharmacological Activity |
|---|---|---|---|---|
| O-demethylation | CYP2D6 | Morphine | ~5-10% | Active (Primary Analgesic) |
| Glucuronidation | UGT2B7 | Codeine-6-glucuronide | ~80% | Active |
| N-demethylation | CYP3A4 | Norcodeine | ~10% | Less Active |
Solid State Chemistry and Crystallographic Investigations
Hydrate (B1144303) Formation and Interconversion Research
The hydration state of codeine phosphate (B84403), a common salt form of codeine, significantly influences its physical properties. Research has identified several hydrated and anhydrous forms, with their stability and interconversion being a key area of investigation.
Codeine Monohydrate Crystal Structure and Stability
Codeine can exist as a monohydrate (C-1H), and its single crystal structure has been determined. nih.govacs.org This form, along with other morphinane hydrates, crystallizes in the orthorhombic space group P212121. nih.govacs.org The presence of water molecules in the crystal lattice leads to the formation of higher-dimensional hydrogen bond networks, which contributes to the stability of the hydrate. nih.govacs.org However, it is noted that this compound can be efflorescent, meaning it can lose its water of crystallization over time. unodc.org
While this compound is a subject of study, in the context of codeine phosphate, the monohydrate form (COP-M) is considered unstable. rsc.orgrsc.org It appears as an intermediate during the thermal dehydration of codeine phosphate sesquihydrate. rsc.orgrsc.org
Sesquihydrate and Hemihydrate Forms of Codeine Phosphate
The two commercially significant and stable hydrated forms of codeine phosphate at room temperature are the sesquihydrate (COP-S) and the hemihydrate (COP-H). rsc.orgrsc.orgresearchgate.net These forms are recognized by the European Pharmacopoeia. researchgate.netresearchgate.netedqm.eu
The hydrogen bonding schemes differ significantly between the two forms. In COP-H, two codeine cations are linked via hydrogen bonds involving the hydroxy and methoxy (B1213986) groups. rsc.org In COP-S, the protonated amino group and the hydroxy group of one codeine cation are bonded to water molecules, while in another cation, these groups are bonded to oxygen atoms of the phosphate anions. rsc.org
Anhydrate Polymorphs of Codeine Phosphate
Upon heating, the hydrated forms of codeine phosphate can convert into anhydrous polymorphs. rsc.orgrsc.org Two such forms have been identified: COP-AI and COP-AII. rsc.orgrsc.org These anhydrous forms are produced at temperatures above 100 °C. rsc.org The dehydration sequence generally follows the path from COP-S to the unstable COP-M, then to the more stable COP-H, and finally to the anhydrous forms COP-AI and COP-AII upon further heating. rsc.orgrsc.org
Mechanistic Studies of Hydration and Dehydration Processes
Understanding the mechanisms of hydration and dehydration is essential for controlling the solid form of codeine during pharmaceutical processing and storage. A combination of experimental and computational techniques has been employed to investigate these solid-state transitions.
Experimental Methodologies for Solid-State Transitions (Hot-Stage Microscopy, Differential Scanning Calorimetry, Thermogravimetric Analysis)
A variety of thermoanalytical techniques are utilized to study the solid-state transformations of codeine hydrates. nih.govacs.orgresearchgate.net
Hot-Stage Microscopy (HSM) : This technique combines microscopy with controlled heating, allowing for the direct visualization of physical changes such as melting, desolvation, and polymorphic transitions as a function of temperature. nih.govacs.orgnih.gov It provides valuable qualitative information that complements data from other thermal analysis methods. nih.gov For instance, HSM can help to detect subtle transformations that might be missed by other techniques. nih.gov
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govacs.orgresearchgate.net It is used to determine the temperatures and enthalpies of transitions such as melting and dehydration. nih.gov DSC studies on codeine phosphate sesquihydrate have revealed multiple endothermic events below 100 °C, corresponding to the loss of water. researchgate.net
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time. nih.govacs.orgresearchgate.net It is particularly useful for quantifying the amount of water lost during dehydration. nih.gov TGA, in conjunction with DSC, provides a comprehensive picture of the thermal decomposition pathway of codeine hydrates. rsc.orgresearchgate.netresearchgate.net
These experimental methods have been crucial in elucidating the dehydration sequence of codeine phosphate hydrates, confirming the transition from sesquihydrate to hemihydrate via an unstable monohydrate intermediate, and the subsequent formation of anhydrous polymorphs at higher temperatures. rsc.orgrsc.org
Computational Dehydration Modeling
In addition to experimental techniques, computational modeling has emerged as a powerful tool for investigating dehydration processes at the molecular level. nih.govacs.orgacs.orgresearchgate.net These methods can provide insights into the crystal structures of transient or unstable phases and help to understand the mechanisms of water removal from the crystal lattice. acs.orgresearchgate.net
For morphinane derivatives, including codeine, computational dehydration modeling has been used to propose structures for phases that are difficult to characterize experimentally. nih.govacs.orgresearchgate.net This approach involves simulating the removal of water molecules from the crystal structure of a hydrate and then calculating the most stable arrangement of the remaining molecules. acs.org The combination of experimental data and computational modeling provides a more complete understanding of the complex hydration and dehydration behaviors of codeine and its salts. nih.govacs.orgresearchgate.net
Influence of Hydrogen Bonding on Crystal Packing and Morphology
The crystal structure of this compound is significantly influenced by the presence of water molecules, which play a pivotal role in the hydrogen-bonding network. researchgate.net Water molecules can fill structural voids and, with their multidirectional hydrogen-bonding capabilities, link molecules into stable crystalline arrangements. researchgate.net In this compound (C-1H), the water molecule acts as a bridge, connecting two oxygen atoms of a single codeine molecule (O3···H−O−H···O2). researchgate.net This is complemented by chains of molecules linked via O3−H···N hydrogen bonds. researchgate.net This intricate network of hydrogen bonds is a defining feature of the monohydrate's crystal packing.
The profound impact of hydration and hydrogen bonding on crystal morphology is vividly illustrated when comparing different hydrated forms of codeine salts, such as codeine phosphate. Codeine phosphate exists in commercially significant hemihydrate (0.5 water molecules, COP-H) and sesquihydrate (1.5 water molecules, COP-S) forms. researchgate.netrsc.org Although the codeine cations in both hydrates are packed similarly, the difference of a single water molecule per formula unit dramatically alters the hydrogen bonding network. rsc.orgrsc.org
In the hemihydrate, the hydrogen bonding results in the formation of well-defined single crystals. researchgate.net In contrast, the more extensive hydrogen bonding network in the sesquihydrate, which involves additional water molecules linking codeine cations and phosphate anions, leads to the formation of polycrystalline aggregates or cracked microcrystals. researchgate.netrsc.org This demonstrates that a subtle change in hydration state, mediated by hydrogen bonding, can translate from the molecular level to the macroscopic crystal morphology, affecting properties like crystallization behavior. researchgate.netrsc.org The water molecule's ability to alter the crystal structure via hydrogen bonding networks is a recognized phenomenon in pharmaceutical solids. researchgate.net
X-ray Diffraction Studies of this compound and Related Forms
X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal. Single-crystal X-ray diffraction has been used to determine the precise structure of this compound. acs.org These studies confirm that it crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. nih.govcdnsciencepub.com The data obtained from these analyses provide the basis for understanding the compound's solid-state chemistry. acs.orgnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈H₂₁NO₃·H₂O | nih.gov |
| Crystal System | Orthorhombic | cdnsciencepub.comnih.gov |
| Space Group | P2₁2₁2₁ | nih.govcdnsciencepub.com |
| Unit Cell Dimensions | a = 10.3994 Å | nih.gov |
| b = 12.5671 Å | ||
| c = 12.0640 Å | ||
| Unit Cell Angles | α = 90° | nih.gov |
| β = 90° | ||
| γ = 90° | ||
| Molecules per Unit Cell (Z) | 4 | nih.gov |
X-ray powder diffraction (XRPD) is an essential tool for identifying crystalline phases and differentiating between hydrated and anhydrous forms. cdnsciencepub.com The powder pattern of this compound is distinct from that of anhydrous codeine. cdnsciencepub.com This difference is critical for quality control, as this compound can lose its water of crystallization, a process known as efflorescence. cdnsciencepub.comunodc.org The presence of both forms in a sample can be detected by XRPD. cdnsciencepub.com Early studies provided indexed powder diffraction data that allow for the unambiguous identification of each form based on their characteristic diffraction peaks. cdnsciencepub.com
Table 2: Selected X-ray Powder Diffraction Data for this compound and Anhydrous Codeine (Co Kα radiation)
| This compound | Anhydrous Codeine | ||
|---|---|---|---|
| d-spacing (Å) | (hkl) Indices | d-spacing (Å) | (hkl) Indices |
| 12.56 | (010) | 13.85 | (200) |
| 10.40 | (100) | 10.60 | (120) |
| 6.28 | (020) | 7.52 | (001) |
| 6.03 | (002) | 6.92 | (400) |
| 5.73 | (102) | 6.32 | (420) |
| 5.20 | (200) | 5.30 | (240) |
Furthermore, XRD is crucial in studying the various hydrated forms of codeine salts, such as the previously mentioned codeine phosphate hemihydrate and sesquihydrate. researchgate.netresearchgate.net Since these forms can interconvert based on external conditions like humidity and temperature, XRPD provides a rapid and reliable method to identify the specific hydrate present in a sample. researchgate.net The crystal structures of these different hydrates, including an unstable monohydrate and two anhydrous polymorphs of codeine phosphate, have been investigated to understand their solid-state transformations. researchgate.netrsc.orgrsc.org
Metabolic and Biotransformational Research Pathways Non Clinical Focus
Major Metabolic Pathways of Codeine (In Vitro Studies)
In vitro studies utilizing human liver microsomes and recombinant enzymes have identified three primary metabolic pathways for codeine: O-demethylation, N-demethylation, and glucuronidation. nih.govnih.govanesthesiaprimer.com
O-Demethylation to Morphine via Cytochrome P450 2D6 (CYP2D6)
In vitro inhibition tests demonstrate that substrates of CYP2D6, such as thioridazine, amitriptyline, and metoprolol, preferentially inhibit the O-demethylation of codeine. nih.gov The essential role of this metabolic pathway is foundational to understanding the compound's mechanism of action. nih.govflinders.edu.au
N-Demethylation to Norcodeine via Cytochrome P450 3A4 (CYP3A4)
A second major oxidative pathway is the N-demethylation of codeine to form norcodeine. nih.govanesthesiaprimer.comforensicrti.org In vitro research has conclusively identified cytochrome P450 3A4 (CYP3A4) as the specific enzyme responsible for this conversion. nih.govnih.govresearchgate.net This pathway accounts for approximately 10-15% of codeine metabolism. clinpgx.org
Studies using human liver microsomes found a direct linear correlation between the rate of codeine N-demethylation and nifedipine (B1678770) oxidation activity, a known marker for CYP3A4. nih.govresearchgate.net Further confirmation was obtained through inhibition studies. Potent and selective inhibitors of CYP3A4, such as troleandomycin, gestodene, ketoconazole (B1673606), and erythromycin, significantly decreased the production of norcodeine. nih.govresearchgate.net For instance, ketoconazole (10 µM) inhibited norcodeine formation by 75%, while preincubation with antibodies raised against CYP3A4 resulted in 96% inhibition of this metabolic activity. nih.govresearchgate.net Conversely, inhibitors of other CYP enzymes had no effect on norcodeine formation. nih.gov
Glucuronidation to Codeine-6-Glucuronide (B1240514) via UDP-Glucuronosyltransferase 2B7 (UGT2B7)
The most extensive metabolic pathway for codeine is direct conjugation with glucuronic acid to form codeine-6-glucuronide (C6G). anesthesiaprimer.compharmaceutical-journal.com This reaction is a primary route of elimination and is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov Specifically, UGT2B7 has been identified as a major enzyme responsible for the formation of C6G. wikipedia.orgwikipedia.orgresearchgate.net
However, in vitro screening of 11 different recombinant UGTs demonstrated that both UGT2B7 and UGT2B4 catalyze codeine glucuronidation effectively. nih.gov This finding suggests that codeine is not a highly selective probe substrate for UGT2B7 activity due to the significant contribution of UGT2B4. nih.gov Kinetic studies in human liver microsomes determined Kₘ values for C6G formation to be between 1.41 +/- 0.36 mM and 2.21 +/- 0.68 mM, with Vₘₐₓ values of 0.54 +/- 0.24 and 0.74 +/- 0.35 nmol/mg/min. nih.gov
| Pathway | Enzyme | Metabolite | Key Research Findings (In Vitro) |
|---|---|---|---|
| O-Demethylation | CYP2D6 | Morphine | Accounts for 5-10% of metabolism. anesthesiaprimer.comnih.govpharmaceutical-journal.com Preferentially inhibited by CYP2D6 substrates. nih.gov |
| N-Demethylation | CYP3A4 | Norcodeine | Activity correlates with CYP3A4 markers. nih.govresearchgate.net Inhibited 96% by anti-CYP3A4 antibodies. nih.govresearchgate.net |
| Glucuronidation | UGT2B7, UGT2B4 | Codeine-6-Glucuronide | Major metabolic route. anesthesiaprimer.compharmaceutical-journal.com Catalyzed by both UGT2B7 and UGT2B4. nih.gov Kₘ values in HLM range from 1.41 to 2.21 mM. nih.gov |
Minor Metabolic Pathways and Enzyme Involvement (In Vitro Studies)
Following the primary conversion of codeine to morphine, morphine itself undergoes further metabolism, primarily through glucuronidation. These subsequent reactions are considered minor pathways relative to the direct metabolism of the parent compound.
Glucuronidation of Morphine Metabolites (Morphine-3-Glucuronide, Morphine-6-Glucuronide)
Morphine is metabolized into two main glucuronide conjugates: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). clinpgx.orgnih.gov In vitro studies using a panel of recombinant human UGTs have shown that the formation of these two metabolites is catalyzed by different sets of enzymes. nih.govresearchgate.net
The formation of M3G can be catalyzed by a wide range of UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. nih.govresearchgate.net In contrast, the formation of M6G is highly specific. nih.gov Among the tested recombinant UGTs, only UGT2B7 was found to catalyze the formation of M6G, making this reaction a selective probe for UGT2B7 activity in vitro. nih.govresearchgate.net UGT2B7 is considered the principal enzyme for both M3G and M6G formation in the liver. clinpgx.orgwikipedia.org
Role of UGT1A1 and UGT1A8 in Morphine Glucuronidation
While UGT2B7 is the primary enzyme for M6G formation, further in vitro research has demonstrated that other UGT isoforms can contribute. nih.gov Studies with recombinant human UGT isozymes have shown that UGT1A1 and UGT1A8 can also effectively catalyze the formation of morphine-6-glucuronide, particularly at lower morphine concentrations (<100 µM). nih.gov
The kinetics of M6G formation by UGT1A1 and UGT1A8 followed hyperbolic Michaelis-Menten kinetics at low substrate concentrations. nih.gov However, as morphine concentrations increased, the activity decreased, exhibiting substrate inhibition kinetics. nih.gov The Kₘ values for UGT1A1 and UGT1A8 were determined to be 67.9 µM and 68.1 µM, respectively, with substrate inhibition constants (Kₛᵢ) of 218.9 µM and 88.0 µM. nih.gov This kinetic behavior is distinct from that of UGT2B7, which displays biphasic Michaelis-Menten kinetics for M6G formation. nih.govnih.gov These findings suggest a contributory role for UGT1A1 and UGT1A8 in the glucuronidation of morphine. clinpgx.orgnih.gov
| Metabolite | Catalyzing Enzymes | Kinetic Parameters (Kₘ) | Notes |
|---|---|---|---|
| Morphine-3-Glucuronide (M3G) | UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7 | 2.6 to 37.4 mM (for UGT1A family) nih.gov | Catalyzed by a broad range of UGT isoforms. nih.govresearchgate.net |
| Morphine-6-Glucuronide (M6G) | UGT2B7 (Major) | 0.97 mM (high-affinity) and 7.4 mM (low-affinity) nih.gov | Highly selective formation by UGT2B7. nih.govresearchgate.net |
| UGT1A1, UGT1A8 (Minor) | 67.9 µM (UGT1A1), 68.1 µM (UGT1A8) nih.gov | Effective at lower substrate concentrations; exhibits substrate inhibition. nih.gov |
Pharmacogenetic Research on Codeine Biotransformation (Enzymatic Variability)
The biotransformation of codeine is a complex process primarily occurring in the liver, governed by a series of enzymatic reactions. Research has shown that the efficacy and metabolic profile of codeine are not uniform across individuals, a variability largely attributed to genetic polymorphisms in key drug-metabolizing enzymes. This pharmacogenetic variation is a critical area of non-clinical research, focusing on how inherited differences in genes alter enzyme function and, consequently, the metabolic fate of codeine.
Impact of CYP2D6 Allelic Variants on Metabolic Conversion
Research has categorized individuals into four main phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PMs): These individuals possess two non-functional alleles, resulting in little to no CYP2D6 enzyme activity. nih.govresearchgate.net Consequently, they are unable to effectively convert codeine to morphine, leading to minimal formation of the active metabolite. nih.gov
Intermediate Metabolizers (IMs): This group has one reduced-function allele and one non-functional allele, or two reduced-function alleles. This combination leads to a decreased rate of metabolic conversion compared to extensive metabolizers. researchgate.net
Extensive Metabolizers (EMs): EMs have two fully functional alleles, representing the "normal" expected rate of metabolism. researchgate.net
Ultrarapid Metabolizers (UMs): UMs carry multiple copies of functional CYP2D6 alleles, leading to significantly elevated enzyme activity. researchgate.net This results in a much faster and more extensive conversion of codeine to morphine. nih.govnih.gov
The prevalence of these phenotypes varies significantly among different ethnic populations. For instance, the UM phenotype is found in approximately 40% of North Africans, compared to 5.5% in Caucasians. PM phenotypes are more common in European Caucasians. nih.gov
Table 1: CYP2D6 Phenotypes and Impact on Codeine Metabolic Conversion
| Phenotype | Example Genotypes | CYP2D6 Activity Score | Impact on Codeine-to-Morphine Conversion |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | 1/1xN, 1/2xN | >2.0 | Greatly increased formation of morphine. nih.govresearchgate.net |
| Extensive Metabolizer (EM) | 1/1, 1/2 | 1.0, 1.5, 2.0 | Normal formation of morphine. researchgate.net |
| Intermediate Metabolizer (IM) | 4/10, 5/41 | 0.5 | Reduced formation of morphine. researchgate.net |
| Poor Metabolizer (PM) | 4/4, 4/5, 5/5 | 0 | Greatly reduced or absent formation of morphine. nih.govresearchgate.net |
Variability in UGT2B7 Activity and Metabolite Formation
While CYP2D6 is responsible for the bioactivation of codeine, the majority of a codeine dose (approximately 80%) is metabolized through glucuronidation, a Phase II metabolic pathway. nih.govnih.gov This process involves the conjugation of codeine with glucuronic acid, which increases its water solubility and facilitates its excretion. The primary enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs). nih.gov
Specifically, UGT2B7 is a key enzyme involved in the glucuronidation of codeine to codeine-6-glucuronide. scilit.com It is also the principal isoform that mediates the further metabolism of morphine into morphine-3-glucuronide and morphine-6-glucuronide. researchgate.net Research using human liver microsomes has shown that while UGT2B7 is a primary contributor, UGT2B4 also capably glucuronidates codeine. scilit.com
Genetic variability in the UGT2B7 gene can influence enzyme activity and thus affect the formation of codeine's glucuronidated metabolites. For example, the UGT2B72 (rs7439366) genetic variant has been studied in relation to opioid response. nih.gov Some research suggests that polymorphisms in the UGT2B7 gene can contribute to variability in the hepatic clearance of its substrates. nih.gov The presence of certain haplotypes or single nucleotide polymorphisms can lead to altered enzyme expression and activity levels. nih.gov Studies in pediatric liver samples have shown that UGT2B7 gene expression increases with age through childhood and adolescence, suggesting a developmental component to its activity. frontiersin.org
Comparative Biotransformation Studies of Codeine Analogues (Non-Clinical)
Non-clinical, in-vitro studies utilizing models such as isolated rat hepatocytes have been instrumental in comparing the metabolic fates of codeine and its structural analogues. These studies highlight how subtle changes in chemical structure can dramatically alter the primary biotransformation pathways. researchgate.net
A comparative study involving codeine, morphine, and the antitussive analogue pholcodine (3-morpholinoethylmorphine) in rat hepatocytes revealed distinct metabolic profiles: researchgate.net
Codeine: The primary metabolic pathways were identified as dealkylation, both O-demethylation (to morphine) and N-demethylation (to norcodeine). researchgate.net
Morphine: For morphine, the major route of biotransformation was 3-glucuronidation. researchgate.net
Pholcodine: This analogue underwent significantly different metabolism. Its major pathway was N-oxidation, producing pholcodine-N-oxide. N-dealkylation to form norpholcodine was also observed. Crucially, neither morphine nor its metabolites were detected from the biotransformation of pholcodine, indicating that the morpholinoethyl group at the 3-position prevents the O-dealkylation necessary to produce morphine. researchgate.net
Table 2: Comparative Biotransformation in Rat Hepatocytes
| Compound | Major Metabolic Pathway(s) | Metabolic Rate (kmet) | Key Metabolites |
|---|---|---|---|
| Codeine | O- and N-Dealkylation | 0.112 µM min⁻¹ | Morphine, Norcodeine |
| Morphine | 3-Glucuronidation | 0.057 µM min⁻¹ | Morphine-3-glucuronide |
| Pholcodine | N-Oxidation, N-Dealkylation | 0.021 µM min⁻¹ | Pholcodine-N-oxide, Norpholcodine |
Source: Data from a comparative study in freshly isolated rat hepatocytes. researchgate.net
These non-clinical findings demonstrate that the metabolic profile of codeine is highly specific and that structural modifications, as seen in analogues like pholcodine, can fundamentally alter the biotransformation pathways, precluding the formation of certain active metabolites like morphine. researchgate.net Another analogue, tramadol, is also metabolized by CYP2D6 to an active metabolite, O-desmethyltramadol.
Molecular Mechanisms of Interaction and Receptor Pharmacology in Vitro/theoretical
Codeine and Metabolite Interactions with Opioid Receptors (In Vitro)
In vitro studies using radioligand binding assays in rat brain homogenates have demonstrated that codeine possesses a discernible but relatively weak affinity for mu-opioid receptors (MOR). nih.gov The affinity of codeine for MOR is considerably lower than that of its primary active metabolite, morphine. researchgate.net This is attributed to the methylation at the 3-position of the phenolic hydroxyl group, a key feature for high-affinity MOR binding. nih.govmdpi.com
The binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. For codeine, the pKi value, which is the negative logarithm of the Ki, has been reported to be approximately 6.9 for the human mu-opioid receptor. guidetopharmacology.org In some studies, codeine demonstrated a lower affinity, with Ki values in the high nanomolar range. iu.edu In contrast, morphine exhibits a significantly higher affinity with a Ki of 1.2 nM. nih.gov
The metabolite codeine-6-glucuronide (B1240514) (C6G) has also been shown to have an affinity for mu-opioid receptors. drugbank.com While the chemical modification at the 6-position generally has little effect on binding affinity, the introduction of a glucuronide moiety can influence the pharmacological profile. nih.gov
Table 1: Comparative Binding Affinities (Ki) at Mu-Opioid Receptors (MOR)
| Compound | Binding Affinity (Ki) at MOR | Species/System | Reference |
|---|---|---|---|
| Codeine | pKi 6.9 | Human | guidetopharmacology.org |
| Morphine | 1.2 nM | Rat Brain | nih.gov |
| Morphine-6-glucuronide (B1233000) | 0.6 nM | Rat Brain | nih.gov |
| Hydrocodone | 19.8 nM | Rat Brain | nih.gov |
| Hydromorphone | 0.6 nM | Rat Brain | nih.gov |
This table is interactive. Click on the headers to sort the data.
Codeine exhibits a preference for mu-opioid receptors over delta (DOR) and kappa (KOR) opioid receptors. mdpi.com Its binding affinity for DOR and KOR is significantly lower than for MOR. mdpi.com In studies using recombinant human opioid receptors expressed in cell lines, the pKi value for codeine at the delta-opioid receptor was determined to be 4.28. guidetopharmacology.org This indicates a much weaker interaction compared to its affinity for the mu-opioid receptor. Similarly, its affinity for the kappa-opioid receptor is also low. mdpi.com
This selectivity for MOR over DOR and KOR is a characteristic feature of codeine and related morphinan (B1239233) structures. The structural modifications that differentiate codeine from morphine, primarily the 3-methoxy group, appear to be a critical determinant of this receptor selectivity profile. mdpi.com
Intracellular Signaling Pathways Mediated by Opioid Receptor Activation (In Vitro)
Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs). mdpi.commdpi.com The binding of an agonist, such as the active metabolites of codeine, to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins, specifically of the Gi/o family. drugbank.commdpi.com
Upon activation, the G-protein dissociates into its α (Gαi) and βγ (Gβγ) subunits. mdpi.com These subunits then modulate the activity of various downstream effector proteins. mdpi.com In vitro assays, such as the [³⁵S]GTPγS binding assay, are used to measure the ability of a ligand to activate G-proteins. mdpi.commdpi.com While codeine itself shows little to no agonist activity in these assays, its metabolites are active. mdpi.com The activation of G-proteins is a critical first step in the signaling cascade that ultimately leads to the pharmacological effects of opioids. mdpi.com
The activation of the Gαi subunit by MOR agonists leads to the inhibition of the enzyme adenylyl cyclase. mdpi.com This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.commdpi.com cAMP is a crucial second messenger involved in numerous cellular processes, and its reduction is a hallmark of MOR activation. mdpi.com
Simultaneously, the Gβγ subunit complex interacts with and modulates ion channels. mdpi.com It directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane. iu.edumdpi.comnih.gov This hyperpolarization makes the neuron less likely to fire an action potential. nih.gov
Structure-Activity Relationship (SAR) Studies for Opioid Receptor Binding
Structure-activity relationship (SAR) studies of morphinan derivatives have provided significant insights into the structural features required for opioid receptor binding and activity. The phenolic hydroxyl group at the C-3 position is crucial for high-affinity binding to the mu-opioid receptor. mdpi.com The methylation of this group, as seen in codeine, results in a significant decrease in MOR affinity compared to morphine. nih.govmdpi.com
The N-methyl group on the piperidine (B6355638) ring is also important for agonist activity. nih.gov Alterations to this group can significantly impact receptor affinity and selectivity. frontiersin.org For instance, replacing the N-methyl group with larger substituents can shift the activity towards antagonism or alter the selectivity profile for kappa and delta receptors. frontiersin.org
The C-6 hydroxyl group's modification, such as in codeine-6-glucuronide, generally has a less pronounced effect on binding affinity compared to modifications at the C-3 position. nih.gov However, the saturation of the C7-C8 double bond, as seen in derivatives like dihydrocodeine and hydrocodone, can increase efficacy at mu-receptors compared to codeine. researchgate.net These SAR studies underscore the precise structural requirements for optimal interaction with opioid receptors. nih.gov
Impact of Specific Structural Modifications on Receptor Affinity and Functional Selectivity
The structure-activity relationship (SAR) of codeine and its analogs reveals how targeted chemical changes can modulate binding affinity and selectivity across the mu (μ), delta (δ), and kappa (κ) opioid receptors.
C-3 Position (Methoxy Group): As established, the primary difference between codeine and morphine is the C-3 methoxy (B1213986) group, which significantly lowers the affinity for all opioid receptors. nih.gov Studies consistently show that a free phenolic hydroxyl group at this position is crucial for high-affinity binding. mdpi.comnih.gov
C-6 Position (Hydroxyl Group): Modification at the C-6 position has varied effects. Acetylation of the C-6 hydroxyl group in codeine results in a slight decrease in analgesic potency. akjournals.com Glucuronidation at this position does not substantially affect affinity for μ-receptors but can alter the selectivity profile. nih.gov Specifically, 6-glucuronides show a slight increase in affinity for δ-receptors and a reduced affinity for κ-receptors, thereby decreasing the μ/δ selectivity ratio while increasing the μ/κ selectivity. nih.gov
C-14 Position (Alkoxy/Hydroxy Groups): The introduction of substituents at the C-14 position can dramatically alter pharmacological properties. While adding a hydroxyl group at C-14 to codeine or dihydrocodeine leads to less potent analgesics, the introduction of a methoxy group has the opposite effect. mdpi.comakjournals.com The 14-O-methylation of morphinan structures significantly enhances affinity not only for MOR but also for DOR and KOR. mdpi.com For instance, the analog 14-methoxycodeine-6-O-sulfate (14-OMeC6SU) demonstrates a 217-fold higher affinity for the μ-opioid receptor (MOR) compared to codeine. mdpi.com
N-17 Position (Methyl Group): Altering the N-methyl substituent can profoundly impact receptor interaction, ranging from enhanced agonism to antagonism. painphysicianjournal.com For example, replacing the N-methyl group with an N-phenethyl moiety can lead to a significant increase in potency and affinity for the μ-opioid receptor. nih.gov
The following table summarizes the impact of various structural modifications on the receptor binding affinity of codeine and related compounds.
| Compound/Modification | Receptor Target(s) | Observed Impact on Binding Affinity (Ki) or Potency | Reference(s) |
| Codeine (vs. Morphine) | μ, δ, κ | Significantly lower affinity due to C-3 methoxy group. | nih.govnih.gov |
| Codeine-6-glucuronide | μ, δ, κ | No significant change in μ-affinity; slight increase in δ-affinity; reduced κ-affinity. | nih.gov |
| 1-Bromocodeine | Opioid Receptors | Weaker analgesic potency than codeine. | akjournals.com |
| 1-Fluorocodeine | Opioid Receptors | Equipotent with codeine, suggesting little influence from inductive effects. | akjournals.com |
| 14-Hydroxycodeine | Opioid Receptors | Less potent analgesic compared to codeine. | akjournals.com |
| 14-Methoxycodeine-6-O-sulfate | MOR, DOR, KOR | 217-fold higher affinity for MOR compared to codeine. | mdpi.com |
| N-Phenethylnorcodeine | Opioid Receptors | Increased duration of analgesic action compared to its N-methyl counterpart (codeine). | nih.gov |
Functional Selectivity and Biased Agonism Research at Opioid Receptors
Opioid receptors are G-protein-coupled receptors (GPCRs) that initiate cellular responses through two primary pathways: G-protein signaling and β-arrestin recruitment. oup.com The G-protein pathway is largely associated with the desired analgesic effects, while the β-arrestin pathway is implicated in adverse effects such as respiratory depression, tolerance, and constipation. oup.commdpi.com
The concept of "functional selectivity" or "biased agonism" describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling cascade over another. mdpi.com A G-protein-biased agonist would theoretically provide effective analgesia with a reduced side-effect profile. oup.commdpi.com
While codeine itself is a weak agonist, research into its derivatives and other morphinans has been central to understanding biased agonism. mdpi.com Morphine, the primary active metabolite of codeine, is considered by many studies to be a G-protein-biased ligand, exhibiting full agonism for G-protein activation but only partial agonism for β-arrestin recruitment. oup.com
Research has focused on designing novel morphinan-based ligands with enhanced G-protein bias. elifesciences.orgnih.gov Structure-activity relationship studies on new analogs have identified specific regions of the ligand-receptor interaction, such as the area between transmembrane domain 5 (TM5) and extracellular loop 2 (ECL2), as key for modulating β-arrestin recruitment at both MOR and KOR. elifesciences.orgnih.gov For example, certain KOR agonists have been developed that show potent antinociception with reduced aversive effects, a profile correlated with lower efficacy in the β-arrestin2 signaling pathway. mdpi.com Recent structural evidence suggests that balanced agonists like morphine interact with both TM3 and TM6/7 regions of the μ-receptor binding pocket, whereas some G-protein-biased agonists interact preferentially with the TM3 side. frontiersin.org This research provides a structural basis for the rational design of safer opioid therapeutics based on the codeine scaffold.
Theoretical Models of Codeine-Receptor Interactions
Computational methods, such as molecular docking and dynamics simulations, provide theoretical models that illuminate the interactions between codeine and opioid receptors at an atomic level. rjpharmacognosy.ir These in-silico studies help predict binding conformations, estimate binding affinities, and identify crucial amino acid residues involved in the interaction. nrfhh.comresearchgate.net
Molecular docking simulations place the codeine molecule into the three-dimensional crystal structure of the opioid receptor to calculate a "docking score," an estimation of binding affinity. researchgate.netnih.gov One study docking codeine into the human μ-opioid receptor (PDB ID: 8EF6) calculated a docking score of -9.62 kcal/mol. researchgate.netnih.gov Another computational study reported a binding energy of -7.82 kcal/mol for the codeine-MOR complex, identifying two conventional hydrogen bonds with the amino acid Phenylalanine-236 (PHE:236) and a carbon-hydrogen bond with Aspartate-322 (ASP:322). nrfhh.com
These models visually and energetically rationalize the structure-activity relationships observed in vitro. For example, theoretical models confirm the importance of the protonated amine's interaction with an aspartate residue (D147 in MOR) and highlight the role of the aromatic ring in forming hydrophobic interactions within the binding pocket. mdpi.comnrfhh.com Docking studies comparing morphine and codeine visually demonstrate how the C-3 methoxy group of codeine prevents the formation of a critical hydrogen bond that morphine's hydroxyl group can make, providing a theoretical explanation for its lower affinity. mdpi.compnas.org
Furthermore, computational models are used to rationalize how specific structural modifications in codeine analogs affect receptor binding. Docking a modified analog into a receptor model can reveal the loss of a key interaction, such as a hydrogen bond, explaining an observed decrease in affinity or potency. mdpi.com
The table below presents binding energy data from various computational docking studies.
| Ligand | Receptor Target | Docking Score / Binding Energy (kcal/mol) | PDB ID (if specified) | Reference(s) |
| Codeine | Human μ-Opioid Receptor | -9.62 | 8EF6 | researchgate.netnih.gov |
| Codeine | Human μ-Opioid Receptor | -7.82 | 4DKL | rjpharmacognosy.irnrfhh.com |
| Morphine | Human μ-Opioid Receptor | -10.50 | 8EF6 | researchgate.netnih.gov |
| Hydrocodone | Human μ-Opioid Receptor | -9.40 | 8EF6 | researchgate.netnih.gov |
| Oxycodone | Human μ-Opioid Receptor | -8.83 | 8EF6 | researchgate.netnih.gov |
Advanced Analytical Methodologies in Codeine Monohydrate Research
Spectrophotometric Techniques for Codeine Analysis
Spectrophotometry is a widely used analytical tool in pharmaceutical analysis due to its simplicity, speed, and cost-effectiveness. derpharmachemica.combrieflands.com This technique relies on the principle that molecules absorb light at specific wavelengths. Codeine, with its benzene (B151609) ring and associated heteroatoms, possesses a chromophore group that absorbs light in the ultraviolet (UV) range, making it suitable for analysis by UV spectrophotometry. mdpi.comnih.govencyclopedia.pub
Ultraviolet/Visible (UV/VIS) Spectrophotometry in Research
UV/VIS spectrophotometry is a fundamental technique for the quantitative determination of codeine in various samples. mdpi.com In research settings, this method is often applied to determine the concentration of codeine in pharmaceutical formulations and to study its stability. For instance, a study on the determination of codeine phosphate (B84403) in tablets involved dissolving the ground tablets in 0.1 M NaOH and measuring the absorbance at a wavelength of 284 nm. mdpi.comnih.gov Another research application involved the analysis of codeine in water samples, where a preconcentration step using dispersive liquid-liquid microextraction was necessary due to the low concentrations of the analyte. mdpi.comnih.gov The absorbance of the extracted samples was then measured at 270 nm. mdpi.comnih.gov
However, a significant limitation of standard UV/VIS spectrophotometry is its poor selectivity when analyzing mixtures of compounds with similar chromophores, as their absorption spectra can overlap. nih.gov This can make it challenging to accurately quantify codeine in the presence of other active pharmaceutical ingredients or impurities. nih.gov
Derivative UV-VIS Spectrophotometry for Complex Sample Analysis
To overcome the challenge of overlapping spectra in complex samples, derivative UV-VIS spectrophotometry is employed. nih.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. nih.gov The resulting derivative spectrum can resolve overlapping bands, enhancing both qualitative and quantitative analysis. nih.gov
For example, a zero-order derivative UV spectrophotometric method was developed for the simultaneous determination of codeine phosphate and diphenhydramine (B27) HCl in cough mixtures. researchgate.netpsu.edu This method utilized the measurement of derivative amplitudes at isosbestic points (258 nm and 264 nm) to quantify both components without prior separation. researchgate.netpsu.edu Similarly, first-order derivative spectrophotometry has been used for the simultaneous determination of paracetamol and codeine phosphate in combined tablets, with measurements taken at zero-crossing points of 263.5 nm for paracetamol and 218.4 nm for codeine phosphate. ajrconline.org These derivative techniques offer a significant advantage for the analysis of codeine in multi-component pharmaceutical preparations. nih.govajrconline.org
Chromatographic Separation and Quantification Methods
Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the individual quantification of each substance. These methods are indispensable in codeine monohydrate research, particularly for analyzing complex samples and for stability-indicating assays.
High-Performance Liquid Chromatography (HPLC) in Research Settings
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis and is extensively used for the determination of codeine and its related substances. nih.goveurekaselect.com This technique offers high resolution, sensitivity, and specificity. mdpi.com In research, HPLC methods are developed and validated for various applications, including the quantification of codeine in plasma, urine, and pharmaceutical dosage forms. nih.govresearchgate.net
A typical HPLC method involves a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents), and a detector (often a UV or diode array detector). eurekaselect.comresearchgate.net For instance, a validated stability-indicating RP-HPLC method was developed for the simultaneous estimation of codeine phosphate and chlorpheniramine (B86927) maleate (B1232345) in a liquid dosage form. researchgate.net This method utilized a C18 column with a mobile phase consisting of 1% o-phosphoric acid in water, acetonitrile (B52724), and methanol (B129727), with detection at 254 nm. researchgate.net The retention times for codeine phosphate and chlorpheniramine maleate were approximately 3.47 min and 9.45 min, respectively. researchgate.net
Another study focused on developing a UHPLC (Ultra-High-Performance Liquid Chromatography) method for the separation and determination of codeine phosphate hemihydrate and its impurities in a bilayer tablet. eurekaselect.com This method employed a C18 column and a gradient elution with a mobile phase of component A and acetonitrile, with detection at 245 nm. eurekaselect.com
Table 1: HPLC Research Findings for Codeine Analysis
| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Detection Wavelength | Retention Time (Codeine) | Reference |
|---|---|---|---|---|---|---|
| Codeine Phosphate, Chlorpheniramine Maleate | Liquid Dosage Form | Phenomenex C18 (250mm x 4.6mm, 5µ) | 1% o-phosphoric acid in water : acetonitrile : methanol (78:10:12), pH 3.0 | 254 nm | ~3.47 min | researchgate.net |
| Codeine Phosphate Hemihydrate and impurities | Bilayer Tablet | Waters Acquity BEH C18 (2.1x100 mm, 1.7 µm) | Gradient of component A and acetonitrile | 245 nm | Not specified | eurekaselect.com |
| Codeine, Morphine, Norcodeine | Plasma, Urine | Not specified | Not specified | Not specified | Not specified | nih.gov |
Gas Chromatography (GC) for Codeine Determination
Gas Chromatography (GC) is another powerful separation technique used for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of codeine, which has a relatively high boiling point, derivatization is often required to increase its volatility and improve its chromatographic properties. oup.comunodc.org
In a typical GC-MS (Gas Chromatography-Mass Spectrometry) method for opiate confirmation in urine, samples are first hydrolyzed to release conjugated forms of the drugs. oup.com The opiates are then extracted and derivatized with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) before injection into the GC-MS system. oup.comresearchgate.net The mass spectrometer provides highly specific detection, allowing for the unambiguous identification and quantification of codeine and other opioids. oup.com One study reported a GC-MS method where the mass spectrum of the codeine-TMS derivative showed a resemblance index of 93% compared to the standard. researchgate.net
Research has also focused on developing faster GC methods. A fast GC-MS method using hydrogen as a carrier gas was developed for the rapid simultaneous determination of several opiates, including codeine, in human urine. researchgate.net
Table 2: GC Research Findings for Codeine Analysis
| Analyte(s) | Matrix | Derivatizing Agent | Detection Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Morphine, Codeine, 6-Acetylmorphine, etc. | Urine | Propionic anhydride (B1165640) | GC-MS | Propionic anhydride provided accurate, precise, and sensitive results. | oup.com |
| Morphine, Codeine, Hydrocodone, Hydromorphone | Urine | BSTFA with 1% TMCS | Fast GC-MS | Rapid analytical cycle for high throughput. | researchgate.net |
| Morphine, Heroin, Codeine | Not specified | N-methyl-N-trimethylsilyl-trifluoroacetamide and N-methyl-bis-trifluoroacetamide | GC | Retention time for codeine derivative was 7.95 minutes. | researchgate.net |
Capillary Electromigration Techniques
Capillary Electromigration Techniques (CETs), particularly Capillary Electrophoresis (CE), have emerged as a powerful analytical tool for the separation and analysis of a wide range of compounds, including codeine. nih.govmdpi.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com
In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary filled with a background electrolyte. mdpi.com For the analysis of codeine, various CE modes and detection methods have been employed. mdpi.com
A study describes a CE method coupled with a diode array detector (DAD) for the analysis of codeine and other opiates in exhaled breath condensate. nih.gov The separation was performed in a fused silica (B1680970) capillary with a background electrolyte of 100 mM phosphoric acid/TEA at pH 2.5, including 20% (v/v) methanol. mdpi.com This method demonstrated a limit of quantification (LOQ) of 30 ng/mL for codeine. mdpi.com Another study utilized capillary electrophoresis with capacitively coupled contactless conductivity detection for the fast determination of codeine and other active ingredients in pharmaceutical formulations, achieving a detection limit of 15 µmol/L for codeine. capes.gov.br
Table 3: Capillary Electromigration Research Findings for Codeine Analysis
| Analyte(s) | Matrix | CE Method | Background Electrolyte | Detection Method | LOD/LOQ (Codeine) | Reference |
|---|---|---|---|---|---|---|
| Amphetamine, Codeine, Morphine | Exhaled breath condensate | CE-DAD | 100 mM phosphoric acid/TEA (pH 2.5) with 20% (v/v) methanol | DAD | LOQ = 30 ng/mL | mdpi.comnih.gov |
| Codeine, Orphenadrine, Promethazine, etc. | Pharmaceutical formulations | CE-C4D | 20 mmol/L β-alanine/4 mmol/L sodium chloride/4 μmol/L sodium hydroxide (B78521) (pH 9.6) | C4D | LOD = 15 µmol/L | capes.gov.br |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful tool for the analysis of codeine, offering the ability to separate both charged and neutral molecules. diva-portal.org This technique utilizes surfactants, such as sodium dodecyl sulfate (B86663) (SDS), which form micelles in the background electrolyte (BGE). mdpi.com The separation mechanism in MEKC is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.
Researchers have successfully developed and validated MEKC methods for the determination of codeine in various matrices. For instance, a method was developed for the simultaneous analysis of ibuprofen (B1674241) and codeine, which was subsequently validated for routine quality control of pharmaceutical formulations. diva-portal.org This method proved to be suitable for quantifying the main compounds and determining degradation products and impurities. diva-portal.org
In another study, an MEKC method was established for the analysis of codeine and other compounds in urine samples. mdpi.com This method employed a BGE containing 46 mM aqueous sodium phosphate buffer (pH 2.1) and acetonitrile (80:20 v/v) with 70 mM SDS. mdpi.com Furthermore, MEKC has been utilized for the direct and rapid determination of codeine, along with morphine and paclitaxel, in the urine of cancer patients. nih.gov This method used a borate (B1201080) buffer (pH 9.2; 20 mM) with 60 mM SDS and 5% methanol, achieving complete separation in under 15 minutes. nih.gov
The versatility of MEKC is further highlighted by its coupling with mass spectrometry (MS), a technique known as partial-filling MEKC-MS. This approach prevents the non-volatile micelles from entering the mass spectrometer, enabling the identification of impurities in pharmaceutical products with detection limits in the picogram range. diva-portal.org
Other Capillary Electrophoretic and Electromigration Methods
Beyond MEKC, other capillary electrophoresis (CE) and electromigration techniques have been widely applied in codeine analysis. mdpi.com Capillary Zone Electrophoresis (CZE), for instance, has been optimized for the quantitative determination of codeine and paracetamol in pharmaceutical products. nih.gov By using a central composite factorial design, researchers identified the optimal separation conditions, achieving separation in less than three minutes. nih.gov
Non-aqueous capillary electrophoresis (NACE) has also been employed for codeine analysis. One study utilized a BGE of 15 mM ammonium (B1175870) acetate (B1210297) and 1% acetic acid in methanol for the separation of codeine and its metabolites. mdpi.com
The choice of background electrolyte and its pH are critical parameters in CE methods. For the analysis of major opium alkaloids, including codeine, a dynamically coated capillary column with a BGE at pH 2.5, supplemented with cyclodextrins, has been shown to provide excellent resolution. fiu.edu Another CE method for analyzing codeine and other bioactive compounds in plant extracts utilized an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetra-fluoroborate (EMImBF4), in the BGE. mdpi.com
Detection in CE is often performed using UV spectrophotometry. mdpi.commdpi.com However, for non-chromogenic compounds, capacitively coupled contactless conductivity detection (C4D) offers a powerful alternative. mdpi.com A CE-C4D method was developed for the analysis of codeine and several other drugs in pharmaceutical formulations, demonstrating a limit of detection of 15 µM for codeine. mdpi.com
Electrochemical and Electrochemiluminescence (ECL) Approaches
Electrochemical methods provide a sensitive and selective alternative for the detection of codeine, which is an electroactive compound. mdpi.com These techniques can be miniaturized for portable, in-field applications, making them valuable for forensic and point-of-care testing. nih.gov
Potential-Modulated Electrochemiluminescence for Sensitive Detection
A significant advancement in the sensitive detection of codeine is the use of potential-modulated electrochemiluminescence (PM-ECL). jst.go.jpnih.gov This technique involves superimposing an alternating current (AC) potential on a direct current (DC) potential ramp applied to the electrodes. jst.go.jp When tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) is used as the ECL emitter, a clear ECL signal is observed for codeine. jst.go.jpnih.gov
The PM-ECL method enhances the signal-to-noise ratio by extracting and amplifying the AC component of the ECL response, which significantly improves detection sensitivity. jst.go.jp Research has shown that PM-ECL can achieve a detection sensitivity for codeine that is an order of magnitude higher than the conventional potential sweep method, with a low detection limit of 150 ng/mL. jst.go.jpnih.gov The ECL intensity shows a linear relationship with codeine concentration up to 200 µM. jst.go.jp This method has been successfully applied to the selective determination of codeine in prescription medications and over-the-counter drug samples. jst.go.jpnih.gov
Electrochemical Oxidation Mechanisms
The electrochemical detection of codeine is based on its oxidation at an electrode surface. mdpi.com The mechanism of this oxidation is complex and pH-dependent. scispace.com Studies using glassy carbon electrodes have shown that codeine oxidation occurs at high positive potentials. scispace.com The number of oxidation peaks observed depends on the pH of the solution. scispace.comijmrhs.com At a pH between 4 and 7, two oxidation peaks are typically observed, while at a pH greater than 8, three peaks can be detected. scispace.com These peaks are thought to correspond to the oxidation of the tertiary amine and the 6-hydroxy group, and at higher pH, the 3-methoxy group. ijmrhs.com
The proposed mechanism for the electro-oxidation of codeine involves the transfer of electrons and protons. mdpi.comscispace.com The oxidation potential shifts to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction. jst.go.jp While the direct oxidation of codeine is a straightforward detection strategy, the high potentials required can lead to interference from other substances in the sample matrix. mdpi.com To address this, various modified electrodes and biorecognition elements, such as aptamers, have been incorporated to enhance selectivity and sensitivity. mdpi.comdergipark.org.tr
Colorimetric and Immunoassay Research for Screening
For rapid screening of large numbers of samples, particularly in resource-limited settings, colorimetric assays and immunoassays are valuable tools. nih.govencyclopedia.pub
Colorimetric assays offer simple, visual results without the need for sophisticated instrumentation. nih.gov Several reagents, including Marquis, Mecke, and Froehde's reagents, produce distinct color changes in the presence of opiates like codeine. nih.gov For example, the Marquis and Mecke reagents yield a violet color. nih.gov Nitric acid can also be used, producing an orange color that turns yellow, helping to differentiate codeine from other opiates. nih.gov While these methods are fast, they often lack selectivity as similar colors can be produced by different opioid drugs. nih.gov To improve selectivity, researchers have explored the use of unmodified gold nanoprobes, which change color from red to green in the presence of codeine sulfate. nih.gov
Immunoassays, such as enzyme immunoassay (EIA), are another common screening method. redwoodtoxicology.com These assays use antibodies to detect codeine and its metabolites. uic.edu Opiate immunoassays are primarily designed to detect morphine and codeine. uic.eduakleg.gov However, they can exhibit cross-reactivity with other opioids like hydrocodone and hydromorphone at higher concentrations. redwoodtoxicology.com It is important to note that immunoassays are considered presumptive tests, and positive results often require confirmation by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). redwoodtoxicology.comakleg.gov
Application of Analytical Methods in Forensic and Research Sample Analysis
The analytical methods described above are widely applied in forensic investigations and research to analyze codeine in various samples, including pharmaceutical formulations, urine, saliva, hair, and even insect larvae found on decomposing remains. mdpi.comdoaj.orgmdpi.com
In forensic toxicology, the detection of codeine is crucial for identifying drug misuse. nih.gov Both screening tests, like immunoassays, and confirmatory tests, such as GC-MS and LC-MS/MS, are routinely used. redwoodtoxicology.comakleg.gov For instance, in pain management settings, urine drug testing is used to monitor patient compliance and detect potential abuse. oup.com Studies have analyzed the prevalence of codeine in urine samples from patients prescribed morphine to investigate potential sources of the drug. oup.com
In the analysis of combination drug preparations, methods like thin-layer chromatography (TLC) and GC-MS are employed for the identification and quantification of codeine. doaj.org Sample preparation is a critical step, especially for complex matrices like biological fluids. Solid-phase extraction (SPE) using materials like multi-walled carbon nanotubes has been developed to extract codeine from human urine, achieving low detection limits. nih.gov
The development of highly sensitive methods has also found application in entomotoxicology, where the analysis of drugs in carrion insects can provide valuable information in death investigations. mdpi.com A validated method using ultra-high-performance liquid chromatography coupled with Fourier transform mass spectrometry (UHPLC-FT-MS) has been developed for the identification of codeine and other opioids in the larvae of Lucilia sericata. mdpi.com
Future Directions and Research Perspectives in Codeine Monohydrate Chemistry
Advanced Computational Modeling for Crystal Structure and Receptor Interactions
The future of understanding codeine monohydrate at a molecular level will heavily rely on advanced computational modeling. These in silico techniques offer a powerful lens to investigate the intricacies of its crystal structure and its interactions with biological receptors. acs.orgnih.gov
Crystal Structure and Polymorphism:
Computational methods are being employed to predict and analyze the crystal packing of this compound. acs.orgnih.gov By simulating the intermolecular forces, researchers can gain insights into the stability of different polymorphic forms and the role of water molecules in the crystal lattice. This is crucial for understanding the physical properties of the drug, such as solubility and dissolution rate. A combination of experimental techniques like X-ray diffractometry and computational modeling provides a comprehensive picture of the solid-state behavior of codeine and its hydrates. acs.orgnih.gov
Receptor Interactions:
Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing how codeine and its analogues bind to opioid receptors. elifesciences.orgchemrxiv.orgplos.org These models can predict the binding affinity and orientation of the ligand within the receptor's active site. For instance, docking studies have been used to compare the binding energies of opioids like morphine and codeine to the µ-opioid receptor. nih.gov MD simulations can further elucidate the dynamic nature of these interactions, revealing how the receptor conformation changes upon ligand binding. elifesciences.org This information is instrumental in the rational design of new drugs with improved efficacy and reduced side effects. elifesciences.orgnih.gov
Table 1: Computational Docking Scores of Opioids with the µ-Opioid Receptor
| Opioid | Docking Score (kcal/mol) |
| Morphine | -10.50 |
| Codeine | -9.62 |
| Hydrocodone | -9.40 |
| Oxycodone | -8.83 |
| Data sourced from a computational analysis of opioid interactions with the µ-opioid receptor. nih.gov |
Novel Synthetic Strategies for Codeine Analogues with Tuned Receptor Specificity
The development of new synthetic methods is paving the way for the creation of novel codeine analogues with tailored pharmacological profiles. nih.govnih.gov The goal is to design molecules that exhibit high affinity and selectivity for specific opioid receptor subtypes, potentially leading to safer and more effective analgesics. nih.govnih.gov
Strategies for Modification:
Modification of the C-ring: Alterations at the C-6 position of the morphinan (B1239233) skeleton have been a key area of focus. nih.gov For example, the synthesis of 6-β-thiosaccharide analogues of codeine-6-glucuronide (B1240514) has been explored to create compounds with improved biological activity. acs.org
N-demethylation and Substitution: The nitrogen atom at position 17 is another critical site for modification. N-demethylation of codeine to nor-codeine allows for the introduction of various substituents, leading to the synthesis of diverse libraries of compounds. researchgate.net
Modifications at other positions: Researchers are also exploring modifications at other positions on the codeine scaffold, such as the A-ring (positions 1, 2, and 3), to develop new derivatives. nih.gov
Table 2: Examples of Synthetic Codeine Analogues and their Target Receptors
| Analogue | Target Receptor(s) | Synthetic Approach |
| 6-β-thiosaccharide analogues | µ, δ, and κ opioid receptors | SN2 displacement reaction |
| 1,2,3-triazole derivatives of nor-codeine | Mu opioid receptors | N-demethylation followed by propargylation and cycloaddition |
| C3-aryl-substituted analogues | Opioid receptors | Suzuki–Miyaura reaction |
| This table summarizes various synthetic strategies employed to generate codeine analogues with altered receptor binding properties. nih.govacs.orgresearchgate.net |
Investigation of Rare or Transient Codeine Hydrates
While this compound is a well-characterized form, the existence of other, potentially transient or rare, hydrate (B1144303) forms presents an intriguing area for research. The study of these different hydration states is crucial for a complete understanding of the solid-state chemistry of codeine. rsc.orgresearchgate.net
Research on codeine phosphate (B84403), a salt of codeine, has revealed the existence of multiple hydrates, including a sesquihydrate and a hemihydrate, which are stable at room temperature, and an unstable monohydrate that forms upon heating. rsc.org These findings suggest that codeine itself may also form different hydrates under specific conditions of temperature and humidity. Investigating these rare or transient forms can provide valuable information about the compound's stability, solubility, and bioavailability. rsc.orgresearchgate.net
Further Elucidation of Enzyme Kinetics and Polymorphism Effects in In Vitro Metabolism
The in vitro metabolism of codeine, primarily by the cytochrome P450 enzyme CYP2D6, is a complex process influenced by enzyme kinetics and genetic polymorphisms. frontiersin.orgjst.go.jp Further research in this area is essential for predicting drug response and avoiding adverse effects.
Enzyme Kinetics:
Studies on the kinetics of codeine metabolism help to understand the rate at which it is converted to its active metabolite, morphine, and other metabolites. researchgate.netnih.gov For example, the formation of codeine-6-glucuronide, a major metabolite, has been shown to follow Michaelis-Menten kinetics. researchgate.netnih.gov Investigating the influence of other drugs on these kinetic parameters is also important for understanding potential drug-drug interactions. researchgate.netnih.gov
CYP2D6 Polymorphism:
The gene encoding for the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual differences in metabolic activity. frontiersin.orgnih.govmdpi.com Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). frontiersin.org These genetic variations can have a profound impact on the efficacy and safety of codeine. jst.go.jpnih.gov For instance, PMs may experience reduced analgesic effects due to lower morphine formation, while UMs are at risk of morphine overdose. nih.gov Further elucidation of the effects of different CYP2D6 alleles on codeine metabolism is crucial for personalized medicine. pharmgkb.org
Table 3: CYP2D6 Phenotypes and their Impact on Codeine Metabolism
| Phenotype | Description | Impact on Codeine Metabolism |
| Poor Metabolizer (PM) | Lacks active copies of CYP2D6 | Reduced conversion to morphine, potentially leading to inadequate pain relief. nih.gov |
| Intermediate Metabolizer (IM) | Reduced CYP2D6 enzyme activity | Slower conversion to morphine compared to EMs. frontiersin.org |
| Extensive Metabolizer (EM) | Normal CYP2D6 enzyme activity | "Normal" rate of conversion to morphine. frontiersin.org |
| Ultrarapid Metabolizer (UM) | Multiple copies of the CYP2D6 gene | Rapid and more complete conversion to morphine, increasing the risk of toxicity. nih.gov |
| This table outlines the different CYP2D6 metabolizer phenotypes and their clinical implications for codeine therapy, based on genetic variations. frontiersin.orgnih.gov |
Development of Next-Generation Analytical Techniques for Trace Analysis
The ability to detect and quantify trace amounts of codeine in various matrices is of paramount importance in forensic science, clinical toxicology, and pharmaceutical quality control. The development of next-generation analytical techniques is focused on improving sensitivity, selectivity, and speed of analysis. researchgate.netmdpi.comoup.com
Current and Emerging Techniques:
A variety of analytical methods are currently employed for codeine analysis, including:
Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the gold standard for codeine detection due to their high sensitivity and specificity. mdpi.comnebraska.gov
Spectroscopic methods: UV-Visible spectroscopy and Raman spectroscopy are also utilized for codeine analysis. researchgate.netbrieflands.com
Capillary Electromigration Techniques (CETs): Techniques like capillary electrophoresis offer an alternative for the analysis of codeine. mdpi.com
Future Trends:
The future of trace analysis lies in the development of novel and more efficient methods. This includes the use of nanotechnology-based sensors, which offer the potential for rapid, low-cost, and highly sensitive detection of opioids at trace levels. oup.comresearchgate.net Additionally, advancements in sample preparation techniques, such as dispersive liquid-liquid microextraction (DLLME), are being explored to enhance the extraction and preconcentration of analytes from complex biological samples. researchgate.net The development of a SERS (Surface-Enhanced Raman Spectroscopy) flow-separation strip shows promise for the rapid measurement of drugs like codeine in biofluids. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
